N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Description
N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of propenylamines, which are known for their diverse biological activities.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOZAYLMJWJOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405925 | |
| Record name | N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893569-92-1 | |
| Record name | N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 2-ethoxybenzaldehyde reacts with the primary amine group of allylamine to form an imine intermediate. Subsequent reduction of the imine bond yields the target secondary amine. Typical reaction conditions include:
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Solvent: Dichloromethane () or methanol ()
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Temperature: Room temperature (25°C) for condensation, followed by 0–5°C during reduction
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Molar Ratio: 1:1.2 (aldehyde to amine) to drive the reaction to completion.
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | 78 | 95 | |
| Reaction Time | 12 h | 82 | 97 |
| Solvent | 75 | 93 |
The use of minimizes side reactions such as over-reduction or hydrolysis of the imine intermediate.
Nucleophilic Substitution of 2-Ethoxybenzyl Halides
An alternative route involves the nucleophilic substitution of 2-ethoxybenzyl chloride or bromide with allylamine. This method is advantageous for large-scale production due to its straightforward protocol.
Reaction Protocol
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Alkylation Step: 2-Ethoxybenzyl chloride reacts with allylamine in the presence of a base such as potassium carbonate () or triethylamine ().
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Purification: The crude product is isolated via extraction with ethyl acetate and purified through column chromatography (silica gel, hexane/ethyl acetate 4:1).
Key Considerations:
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Side Reactions: Competing elimination reactions may form styrene derivatives if temperatures exceed 40°C.
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Catalysis: Adding catalytic iodine () improves reaction efficiency by polarizing the C-Cl bond.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and minimal waste generation. Continuous flow reactors have been employed to enhance reaction control and throughput.
Continuous Flow Synthesis
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Reactor Setup: A tubular reactor with immobilized on a solid support.
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Conditions:
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Residence Time: 30 minutes
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Temperature: 50°C
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Pressure: 2 bar
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Green Chemistry Approaches
Recent advancements emphasize solvent-free or aqueous-phase synthesis to reduce environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 2-ethoxybenzyl chloride and allylamine, reducing the reaction time from hours to minutes.
Analytical Characterization and Quality Control
Post-synthesis characterization ensures compliance with pharmaceutical-grade standards.
Scientific Research Applications
Chemical Applications
Synthesis and Precursor Role
N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine serves as a precursor in the synthesis of various organic compounds. Its structural characteristics allow for modifications that can lead to the development of new materials and chemical entities. The compound is often utilized in the following ways:
- Intermediate in Organic Synthesis : It is used in the synthesis of phenethylamines and other derivatives, which are important in both academic research and industrial applications.
- Building Block for Drug Development : The compound's reactivity allows it to be transformed into more complex structures that may exhibit pharmacological activity.
Biological Applications
Pharmacological Investigations
Research into the biological activity of this compound has revealed potential therapeutic properties. Studies have focused on its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medical Applications
Therapeutic Potential
This compound has been studied for its potential use in treating conditions such as depression and anxiety disorders. Its psychoactive properties warrant further exploration into its efficacy and safety profiles.
Case Studies
A notable case involved a patient exhibiting severe agitation and tachycardia after exposure to related compounds within the phenethylamine class. This underscores the importance of understanding the pharmacodynamics and toxicology associated with this compound.
Data Tables
| Study | Findings |
|---|---|
| Serotonin Receptor Study | Modulation of receptor activity observed |
| Dopaminergic Interaction | Potential to influence dopaminergic pathways |
| Toxicology Report | Documented cases of severe agitation post-exposure |
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine can be compared with other similar compounds such as:
- N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine
- N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
- N-[(2-fluorophenyl)methyl]prop-2-en-1-amine
These compounds share a similar structural framework but differ in their substituents on the phenyl ring
This compound stands out due to its unique ethoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through a Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzymes : It can modulate enzyme activity, potentially affecting metabolic processes.
- Biochemical Pathways : The compound may alter key biochemical pathways, leading to physiological effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For example:
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In Vitro Studies :
- The compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM .
- A comparative study showed that this compound had higher activity than several known anticancer agents, indicating its potential as a lead compound in cancer therapy .
- Mechanisms :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects :
- Antifungal Activity :
Case Studies and Research Findings
A summary of relevant case studies is presented in Table 1 below:
Q & A
Basic: What synthetic methodologies are optimized for preparing N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine and its derivatives?
The synthesis of this compound and its analogs typically involves amide coupling or alkylation reactions . For example, (E)-3-(methylsulfonyl)prop-2-en-1-amine derivatives are synthesized via coupling carboxylic acids with allylamine intermediates using HBTU/HOBt as coupling agents and DIPEA as a base in DMF . Reaction optimization includes solvent selection (e.g., dichloromethane, toluene) and temperature control (e.g., 0–25°C) to enhance yields (44–58%) and purity (>99% by HPLC). Key steps involve protecting group strategies (e.g., tetrahydro-2H-pyran) to prevent side reactions .
Basic: How are structural and purity validations performed for this compound?
Spectroscopic characterization is critical:
- ¹H/¹³C NMR : Chemical shifts for the allyl group (δ ~5.5–6.5 ppm) and ethoxyphenyl protons (δ ~6.8–7.8 ppm) confirm connectivity .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (e.g., C₁₃H₁₉NO₃) .
- HPLC : Purity (>99%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: What catalytic systems enable stereoselective functionalization of the allylamine moiety?
Ti(O-iPr)₄/EtMgBr dual catalysis achieves regio- and stereoselective carbocyclization. For example, reactions with Et₂Zn in dichloromethane yield bis-methylenepyrrolidine derivatives with >90% selectivity. The Ti–Mg system stabilizes transition states via Lewis acid-base interactions, favoring syn-addition pathways . Computational modeling (DFT) is recommended to map energy barriers and optimize ligand-metal coordination .
Advanced: How do structural modifications impact biological activity in related compounds?
Structure-activity relationship (SAR) studies on analogs reveal:
- 2-Ethoxyphenyl substitution : Enhances binding to cysteine proteases (e.g., Chikungunya P2) via hydrophobic interactions, as shown in IC₅₀ assays .
- Methylsulfonyl allyl groups : Improve covalent inhibition kinetics (kinact/KI) by stabilizing transition states through sulfone-mediated electrophilicity .
- Pyrazole/imidazole rings : Increase metabolic stability in vitro (t₁/₂ > 4 hrs in microsomes) compared to non-heterocyclic analogs .
Basic: What purification techniques are effective for isolating this amine?
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to resolve polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 70–245°C) .
- HPLC prep-scale : C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity for biological assays .
Advanced: How can computational tools aid in predicting reactivity or biological targets?
- Docking simulations (AutoDock Vina) : Predict binding to cysteine proteases (e.g., PDB 6TZA) by modeling the ethoxyphenyl group into hydrophobic pockets .
- DFT calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO/LUMO) to optimize electrophilicity for covalent inhibition .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis targets .
Basic: What spectroscopic contradictions arise in characterizing this compound?
- NMR coupling constants : Discrepancies in allyl proton splitting (J = 5.9–16 Hz) may indicate rotameric equilibria or solvent polarity effects .
- HRMS adducts : Sodium/potassium adducts ([M+Na]⁺) can lead to misassignment unless ionization conditions (ESI vs. APCI) are standardized .
- IR carbonyl peaks : Absence of expected amide stretches (~1650 cm⁻¹) may signal incomplete coupling, requiring TLC monitoring .
Advanced: What strategies mitigate low yields in multistep syntheses?
- Protection/deprotection : Use THP groups for amines to prevent side reactions during alkylation .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hrs to 30 mins) for amide couplings, improving yields by 15–20% .
- Flow chemistry : Continuous processing minimizes intermediate degradation, as demonstrated in Suzuki-Miyaura cross-couplings .
Basic: How is stereochemical integrity maintained during synthesis?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to DFT-simulated curves .
- Low-temperature conditions : Perform Grignard additions at –78°C to suppress racemization .
Advanced: What in vitro models evaluate the compound’s therapeutic potential?
- Antiviral assays : Measure EC₅₀ against Chikungunya virus (CHIKV) in Vero cells via plaque reduction .
- Cytotoxicity (MTT assay) : Test IC₅₀ in HEK293 cells to establish selectivity indices (>10 preferred) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (Clint) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
